Patulin

Description

Properties

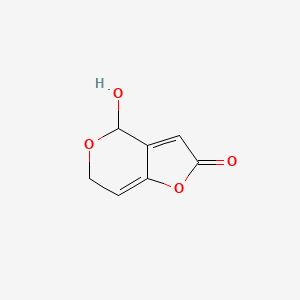

IUPAC Name |

4-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWPUFFVAOMMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C2C(=CC(=O)O2)C(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021101 | |

| Record name | Patulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Colorless or white odorless solid; [HSDB] White crystalline solid; [Aldrich MSDS], Solid | |

| Record name | Patulin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Patulin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, diethyl ether, acetone, benzene, and ethyl or amyl acetate, Soluble in common organic solvents; insoluble in petroleum ether, Soluble in water | |

| Record name | PATULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000068 [mmHg] | |

| Record name | Patulin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Compact prisms or thick plates from ether or chloroform, White...crystalline solid, CRYSTALS FROM BENZENE, Colorless crystals, prisms, or plates from Et2O or trichloromethane | |

CAS No. |

149-29-1, 247172-18-5 | |

| Record name | Patulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Patulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sch 351633 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247172185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Patulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | patulin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | patulin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Patulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dihydro-4-hydroxy-2H-furo[3,2-c]pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PATULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95X2BV4W8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PATULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Patulin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111.0 °C, 111 °C | |

| Record name | PATULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Patulin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling Patulin: A Technical Chronicle of Discovery, Toxicity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical journey of patulin, from its initial discovery as a promising antibiotic to its reclassification as a mycotoxin of significant food safety concern. We delve into the core scientific milestones, detailing the experimental protocols that defined our understanding of this complex molecule, its biological effects, and the evolution of its detection.

Discovery and Early Investigations: The Antibiotic That Wasn't

The story of this compound begins in the 1940s, amidst a fervent search for novel antimicrobial agents in the wake of penicillin's success. In 1943, Birkinshaw and his colleagues first isolated the compound from the fungus Penicillium griseofulvum (formerly P. patulum).[1] The initial excitement surrounding its broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria led to its investigation as a potential therapeutic, even being tested as a treatment for the common cold.[2][3]

Initial Isolation and Characterization

The pioneering researchers employed classical microbiological and chemical techniques to isolate and characterize this compound. While the precise, detailed protocols from these early studies are not always exhaustively documented in modern accessible formats, the general principles can be reconstructed.

Experimental Protocol: Early Isolation and Purification of this compound (Reconstructed)

-

Fungal Culture: Penicillium species, such as P. griseofulvum or P. expansum, were cultured on a suitable liquid medium (e.g., Czapek-Dox medium) in stationary flasks at room temperature for several weeks to allow for the production of secondary metabolites.

-

Solvent Extraction: The culture filtrate was acidified and extracted with an organic solvent like ether or chloroform. This compound, being soluble in these organic solvents, would partition from the aqueous culture medium.

-

Concentration: The organic solvent extract was then concentrated under reduced pressure to yield a crude crystalline product.

-

Recrystallization: The crude this compound was purified by repeated recrystallization from a suitable solvent, such as ether or chloroform, to obtain compact prisms or thick plates.

The chemical formula of this compound was determined to be C₇H₆O₄, with a molecular weight of approximately 154.12 g/mol .[4] Early studies established it as a white, crystalline, water-soluble polyketide lactone.

The Dark Side of Discovery: Unmasking a Mycotoxin

The initial optimism surrounding this compound's therapeutic potential was short-lived. By the 1960s, a growing body of evidence revealed its significant toxicity to both animals and plants, leading to its reclassification as a mycotoxin.[3] This shift in perspective marked a crucial turning point in the history of this compound research, moving from drug development to food safety.

Toxicological Profile: A Multi-faceted Threat

Extensive toxicological studies, primarily in animal models, have elucidated the diverse adverse effects of this compound.

Table 1: Quantitative Toxicological Data for this compound

| Parameter | Value | Species | Route of Administration | Reference |

| Acute Toxicity (LD₅₀) | 20-100 mg/kg | Rodents | Oral | |

| 29-55 mg/kg | Rodents | Oral | ||

| 55.0 mg/kg | Rat (Sprague-Dawley) | Oral | ||

| 170 mg/kg | Poultry | Oral | ||

| Provisional Maximum Tolerable Daily Intake (PMTDI) | 0.4 µg/kg body weight | Human | Oral |

Experimental Protocol: Early Acute Toxicity Studies (General Methodology)

-

Animal Models: Studies were typically conducted on rodents, such as rats and mice.

-

Dose Administration: this compound, dissolved in a suitable vehicle, was administered to the animals via various routes, most commonly oral gavage to mimic dietary exposure. A range of doses was tested to determine the lethal dose 50 (LD₅₀), the dose at which 50% of the test animals died.

-

Observation: Animals were observed for clinical signs of toxicity, including changes in behavior, weight loss, and mortality, over a specified period.

-

Pathological Examination: Post-mortem examinations were performed to assess gross and histopathological changes in various organs.

Mechanism of Toxicity: A Molecular Menace

The toxicity of this compound is primarily attributed to its high reactivity with sulfhydryl (-SH) groups of amino acids, particularly cysteine, in proteins and enzymes. This interaction can lead to enzyme inhibition and disruption of cellular processes.

More recent research has unveiled specific signaling pathways affected by this compound, leading to cellular dysfunction and apoptosis (programmed cell death).

Diagram 1: this compound-Induced Cellular Toxicity Pathways

Caption: Key signaling pathways affected by this compound leading to cellular toxicity.

Biosynthesis: The Fungal Factory

This compound is a polyketide, a class of secondary metabolites produced by fungi. Its biosynthesis is a complex, multi-step process involving a cluster of 15 genes (patA to patO). The pathway begins with the formation of 6-methylsalicylic acid.

Diagram 2: this compound Biosynthetic Pathway

Caption: The multi-step enzymatic pathway for the biosynthesis of this compound.

Detection and Regulation: A Historical Perspective

The recognition of this compound as a food contaminant, particularly in apples and apple products, spurred the development of analytical methods for its detection and quantification.

Evolution of Analytical Methods

The analytical techniques for this compound have evolved significantly over the decades, driven by the need for greater sensitivity, specificity, and efficiency.

References

The Core of Patulin Biosynthesis in Penicillium expansum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the patulin biosynthesis pathway in the post-harvest pathogen, Penicillium expansum. This compound, a mycotoxin commonly found in apples and apple-derived products, poses a significant food safety concern. Understanding its biosynthesis is critical for developing effective control strategies and for potential applications in drug development. This document details the genetic basis of this compound production, the enzymatic steps involved, quantitative data on its synthesis, and detailed experimental protocols for its study.

The this compound Biosynthetic Gene Cluster

The production of this compound in Penicillium expansum is orchestrated by a 15-gene cluster, designated as patA through patO.[1] This cluster encodes all the necessary enzymes, transporters, and a pathway-specific transcription factor required for the synthesis of the mycotoxin. The genes are physically linked in the genome, and their coordinated expression is crucial for this compound production.[2]

Table 1: Genes of the this compound Biosynthetic Cluster in P. expansum

| Gene | Proposed Function |

| patK | 6-methylsalicylic acid synthase (6-MSAS) |

| patI | Major facilitator superfamily (MFS) transporter |

| patJ | Unknown function |

| patL | Pathway-specific transcription factor (Zn(II)2Cys6) |

| patO | m-hydroxybenzyl alcohol dehydrogenase |

| patN | Isoepoxydon dehydrogenase (IDH) |

| patM | ABC transporter |

| patA | Acetate transporter |

| patB | Unknown function |

| patC | MFS transporter |

| patD | Unknown function |

| patE | This compound synthase |

| patF | Unknown function |

| patG | m-cresol monooxygenase |

| patH | Gentisyl alcohol dehydrogenase |

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process initiated by the synthesis of 6-methylsalicylic acid (6-MSA) from acetyl-CoA and malonyl-CoA. This core reaction is catalyzed by the polyketide synthase, 6-methylsalicylic acid synthase, encoded by the patK gene.[3] The subsequent steps involve a series of enzymatic modifications, including decarboxylation, hydroxylation, and cyclization, to form the final this compound molecule.

Quantitative Data on this compound Production

This compound production in P. expansum is influenced by various environmental factors. The following tables summarize quantitative data on this compound production under different experimental conditions.

Table 2: this compound Production at Different Temperatures

| Temperature (°C) | Incubation Time | This compound Concentration | Reference |

| 4 | 27 days | 22 - 70 µg/kg | [3] |

| 4 | 45 days | 800 - 1200 µg/kg | [4] |

| 11 | 21-93 days | Lower than at 20.5°C | |

| 20.5 | 21-93 days | Significantly higher than at 11°C | |

| 25 | 7 days | 2883 - 4193 µg/kg | |

| 25 | 9 days | 800 - 12,500 µg/kg |

Table 3: this compound Production at Different pH Levels

| pH | Incubation Conditions | This compound Production | Reference |

| 2.5 | Czapek glucose agar, 25°C | Lowest production | |

| 4.0 | Czapek glucose agar, 25°C | Highest production | |

| 7.0 | Czapek glucose agar, 25°C | Lower than at pH 4.0 |

Table 4: this compound Production in Different Apple Varieties

| Apple Variety | Incubation Conditions | This compound Concentration (ppb) | Reference |

| Red Delicious | Inoculated with P. expansum | No detectable this compound | |

| Empire | Inoculated with P. expansum | No detectable this compound | |

| Golden Supreme | Inoculated with P. expansum | 54,221 | |

| McIntosh | Inoculated with P. expansum | 52,131 | |

| Royal Gala | Inoculated with P. expansum | 114 µg/kg | |

| Golden Delicious | Inoculated with P. expansum | 386 µg/kg |

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of this compound from fungal cultures or contaminated fruit samples.

Materials:

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound standard

-

Syringe filters (0.45 µm)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Extraction:

-

For liquid cultures, centrifuge the sample and collect the supernatant.

-

For solid cultures or fruit tissue, homogenize the sample.

-

Extract the supernatant or homogenized sample three times with an equal volume of ethyl acetate.

-

Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate under a stream of nitrogen.

-

Re-dissolve the residue in a known volume of the mobile phase.

-

-

HPLC Analysis:

-

Filter the reconstituted sample through a 0.45 µm syringe filter.

-

Inject 10-20 µL of the sample into the HPLC system.

-

Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).

-

Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 276 nm.

-

Column Temperature: 25 °C.

-

-

Quantification:

-

Prepare a standard curve using a series of known concentrations of the this compound standard.

-

Quantify the this compound concentration in the samples by comparing the peak area with the standard curve.

-

Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol provides a general workflow for deleting a target gene in the this compound biosynthesis cluster of P. expansum.

Materials:

-

P. expansum spores

-

Agrobacterium tumefaciens strain (e.g., EHA105)

-

Gene replacement vector containing a selectable marker (e.g., hygromycin resistance)

-

Co-cultivation medium

-

Selection medium containing an appropriate antibiotic

Procedure:

-

Construct the Gene Replacement Vector:

-

Clone the upstream and downstream flanking regions of the target pat gene into a vector containing a selectable marker cassette.

-

-

Transform A. tumefaciens:

-

Introduce the gene replacement vector into A. tumefaciens EHA105 by electroporation.

-

-

Co-cultivation:

-

Grow the transformed A. tumefaciens to the logarithmic phase.

-

Mix the A. tumefaciens culture with a suspension of P. expansum spores.

-

Spread the mixture onto a cellophane membrane placed on co-cultivation agar medium.

-

Incubate for 2-3 days.

-

-

Selection of Transformants:

-

Transfer the cellophane membrane to a selection medium containing an antibiotic to kill the A. tumefaciens and a selective agent (e.g., hygromycin) to select for fungal transformants.

-

-

Verification of Gene Knockout:

-

Isolate genomic DNA from the putative transformants.

-

Confirm the gene deletion by PCR and Southern blot analysis.

-

Analysis of this compound Gene Expression by RT-qPCR

This protocol outlines the steps for quantifying the expression levels of pat genes.

Materials:

-

P. expansum mycelia grown under desired conditions

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green qPCR master mix

-

Gene-specific primers for target pat genes and a reference gene (e.g., β-tubulin)

Procedure:

-

RNA Extraction:

-

Harvest fungal mycelia and immediately freeze in liquid nitrogen.

-

Grind the mycelia to a fine powder.

-

Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Set up the qPCR reactions containing SYBR Green master mix, cDNA template, and gene-specific primers.

-

Perform the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Regulatory Networks

The biosynthesis of this compound is tightly regulated by both pathway-specific and global regulators. The patL gene within the cluster encodes a Zn(II)2Cys6 transcription factor that is essential for the expression of the other pat genes. Additionally, global regulators such as LaeA and VeA, which are components of the Velvet complex, have been shown to positively regulate this compound production. Environmental signals, such as pH and nutrient availability, also play a crucial role in modulating the expression of the this compound gene cluster.

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in P. expansum, offering valuable information and methodologies for researchers in mycotoxin control, fungal secondary metabolism, and drug discovery.

References

- 1. The sequence of the isoepoxydon dehydrogenase gene of the this compound biosynthetic pathway in Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | New Insight Into Pathogenicity and Secondary Metabolism of the Plant Pathogen Penicillium expansum Through Deletion of the Epigenetic Reader SntB [frontiersin.org]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

Fungal Species Known to Produce Patulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fungal species known to produce the mycotoxin patulin. The document summarizes quantitative data on this compound production, details experimental protocols for its detection and quantification, and visualizes the core biosynthetic pathway.

Introduction to this compound and Producing Fungi

This compound is a toxic secondary metabolite produced by a variety of filamentous fungi.[1][2][3] It is a polyketide lactone that poses a significant concern for food safety, particularly in fruits and their derived products.[1][4] The presence of this compound in food and feed is regulated in many countries due to its potential adverse health effects, including immunological, neurological, and gastrointestinal issues.

The primary fungal genera associated with this compound production are Penicillium, Aspergillus, and Byssochlamys. However, species within other genera such as Paecilomyces have also been identified as producers.

This compound-Producing Fungal Species

A diverse range of fungal species have been confirmed to produce this compound. The most significant producers and the substrates they commonly contaminate are listed below.

Major this compound-Producing Genera and Species:

-

Penicillium : This genus includes the most notorious this compound producer, Penicillium expansum, which is the primary cause of blue mold rot in apples and pears. Other this compound-producing Penicillium species include:

-

P. griseofulvum

-

P. carneum

-

P. clavigerum

-

P. concentricum

-

P. coprobium

-

P. dipodomyicola

-

P. glandicola

-

P. gladioli

-

P. marinum

-

P. paneum

-

P. sclerotigenum

-

P. vulpinum

-

-

Aspergillus : Several species within this genus are known to produce this compound, with Aspergillus clavatus being a notable example, often found on malting barley. Other producing species include:

-

A. giganteus

-

A. longivesica

-

-

Byssochlamys : This genus is particularly relevant to the fruit juice industry due to the heat resistance of its ascospores. Byssochlamys nivea is a confirmed this compound producer. While some older studies reported B. fulva as a producer, more recent research suggests it lacks the necessary genes for this compound biosynthesis.

-

Paecilomyces : Certain strains of Paecilomyces saturatus have been shown to produce this compound.

Quantitative this compound Production

The quantity of this compound produced by fungi is highly dependent on the species and strain, as well as environmental factors such as temperature, pH, and water activity (aw). The following tables summarize quantitative data from various studies.

Table 1: this compound Production by Penicillium Species

| Fungal Species | Strain(s) | Substrate | Temperature (°C) | Incubation Time | This compound Concentration | Reference |

| P. expansum | PE39 | Apples | 25 | 7 days | 4193 ± 294 µg/kg | |

| P. expansum | PE51 | Apples | 25 | 7 days | 2883 ± 578 µg/kg | |

| P. expansum | NRRL 35695 | Czapek glucose agar | 25 | - | High production | |

| P. expansum | MDR isolates | In vitro | - | - | 252.7 to 826 µg/g | |

| P. expansum | Sensitive isolates | In vitro | - | - | 210.7 to 409.8 µg/g | |

| P. expansum | MDR isolates | Apple fruit | - | - | 0.2 to 32.5 µg/g | |

| P. expansum | Sensitive isolates | Apple fruit | - | - | 0.34 to 13.35 µg/g | |

| P. griseofulvum | PG12 | Apples | 25 | 7 days | 1700 ± 90 µg/kg | |

| P. griseofulvum | PG30 | Apples | 25 | 7 days | 2700 ± 150 µg/kg |

Table 2: this compound Production by Aspergillus Species

| Fungal Species | Strain(s) | Substrate | Temperature (°C) | Incubation Time | This compound Concentration | Reference |

| A. clavatus | Not specified | Malted wheat | 16 | - | up to 22.4 mg/kg | |

| A. clavatus | Not specified | Malted barley | 16 | - | Strain dependent, higher than at 25°C |

Table 3: this compound Production by Byssochlamys Species

| Fungal Species | Strain(s) | Substrate | Temperature (°C) | Incubation Time | This compound Concentration | Reference |

| B. nivea | ATCC 24008 | Clarified apple juice (PET) | 21 | 14 days | 146.5 µg/kg | |

| B. fulva | IOC 4518 | Clarified apple juice (PET) | 30 | 14 days | up to 212.5 µg/kg | |

| B. fulva | Not specified | Concord grape juice | 18 | 25 days | Highest concentration |

Experimental Protocols

Fungal Cultivation for this compound Production

Objective: To cultivate this compound-producing fungi under conditions that promote toxin synthesis.

Materials:

-

Potato Dextrose Agar (PDA) or Czapek-Dox liquid medium.

-

Spore suspension of the desired fungal strain (e.g., Penicillium expansum).

-

Sterile petri dishes or flasks.

-

Incubator.

Procedure:

-

Inoculation:

-

For solid media (PDA): Inoculate the center of a PDA plate with a 5 µL spore suspension (e.g., 5 x 106 spores/mL).

-

For liquid media (Czapek-Dox): Inoculate the liquid medium with the fungal strain.

-

-

Incubation:

-

Incubate the cultures in the dark at a controlled temperature. Optimal temperatures for this compound production can vary but are often around 25°C.

-

Incubation time can range from several days to weeks, with this compound levels often increasing up to a certain point before potentially declining. For P. expansum on PDA, a 2-week incubation is suggested.

-

-

Harvesting (from liquid culture):

-

After the incubation period, separate the fungal mycelium from the culture medium by filtration. The this compound will be present in the liquid medium.

-

This compound Extraction and Quantification by HPLC

Objective: To extract this compound from a sample matrix and quantify its concentration using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Ethyl acetate.

-

Sodium carbonate solution.

-

Glacial acetic acid.

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB).

-

HPLC system with a UV or Diode Array Detector (DAD).

-

C18 reversed-phase HPLC column.

-

This compound standard solution.

-

Mobile phase (e.g., acetonitrile/water mixture).

Procedure:

-

Extraction:

-

Liquid Samples (e.g., apple juice, culture filtrate):

-

Acidify the sample with glacial acetic acid.

-

Extract the this compound into ethyl acetate by vigorous shaking in a separatory funnel. Repeat the extraction multiple times.

-

Combine the ethyl acetate extracts and wash with a sodium carbonate solution to remove interfering acidic compounds.

-

-

Solid Samples (e.g., apple tissue):

-

Homogenize the sample.

-

Treat with pectinase to break down the plant tissue.

-

Proceed with the liquid-liquid extraction as described above.

-

-

-

Cleanup (Solid-Phase Extraction - SPE):

-

Condition the SPE cartridge with an appropriate solvent (e.g., acetonitrile).

-

Equilibrate the cartridge with a suitable buffer.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge to remove impurities.

-

Elute the this compound with a solvent like acetonitrile.

-

-

HPLC Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

Inject a known volume of the reconstituted sample into the HPLC system.

-

Separate the components on a C18 column using an isocratic mobile phase.

-

Detect this compound by its UV absorbance, typically at a wavelength of 276 nm.

-

Quantify the this compound concentration by comparing the peak area of the sample to a standard curve prepared from known concentrations of a this compound standard.

-

Mandatory Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a cluster of 15 genes (patA to patO). The pathway begins with the synthesis of 6-methylsalicylic acid (6-MSA) from acetyl-CoA and malonyl-CoA. A series of enzymatic reactions then convert 6-MSA through several intermediates to the final this compound molecule.

Caption: The biosynthetic pathway of this compound, illustrating the key intermediates and enzymes involved.

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the analysis of this compound from a fungal culture or food matrix.

Caption: A generalized workflow for the extraction and quantification of this compound.

References

The Chemical and Physical Properties of Patulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patulin is a mycotoxin produced by a variety of molds, particularly species of Aspergillus, Penicillium, and Byssochlamys. It is a common contaminant of rotting apples and apple-derived products, posing a potential health risk to consumers. Due to its toxicological effects, including genotoxicity and potential carcinogenicity, the presence of this compound in food products is strictly regulated by international bodies. This guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of toxicity, and detailed experimental protocols for its analysis, intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound (IUPAC name: 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) is a heterocyclic lactone. Its chemical and physical characteristics are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₇H₆O₄ | [1][2] |

| Molecular Weight | 154.12 g/mol | [1][2] |

| Appearance | White to light yellow solid, compact prisms or thick plates | [3] |

| Melting Point | 105 - 111 °C | |

| Boiling Point | 197.46 °C (rough estimate) | |

| Solubility | Soluble in water, ethanol (25 mg/mL), acetone, ethyl acetate (50 mg/mL), DMSO (10 mg/mL), chloroform, and benzene. Insoluble in petroleum ether. | |

| Stability | Heat-stable in acidic conditions (pH 3.5-5.5). Unstable in alkaline conditions and in the presence of sulfur dioxide. | |

| UV/Vis λmax | 275 - 276 nm |

Toxicological Profile and Signaling Pathways

The toxicity of this compound is primarily attributed to its high affinity for sulfhydryl (-SH) groups of proteins and glutathione, leading to the induction of oxidative stress and subsequent cellular damage. This interaction disrupts cellular functions and triggers a cascade of signaling events culminating in apoptosis.

This compound-Induced Cellular Stress and Apoptosis

This compound exposure initiates a signaling cascade that involves the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and activation of the mitochondrial apoptotic pathway.

Caption: this compound-induced signaling cascade leading to apoptosis.

Experimental Protocols

Accurate and reliable quantification of this compound in various matrices is crucial for food safety and research. The following protocols detail the extraction and analysis of this compound from apple juice, primarily based on the AOAC Official Method.

This compound Extraction from Apple Juice

This protocol describes the liquid-liquid extraction of this compound from apple juice using ethyl acetate.

Materials:

-

Apple juice sample

-

Ethyl acetate, HPLC grade

-

Sodium carbonate solution (1.5% w/v)

-

Anhydrous sodium sulfate

-

Separatory funnels (250 mL)

-

Beakers

-

Rotary evaporator or nitrogen evaporator

-

Volumetric flasks

Procedure:

-

Transfer 50 mL of the apple juice sample into a 250 mL separatory funnel.

-

Add 50 mL of ethyl acetate to the separatory funnel and shake vigorously for 1 minute.

-

Allow the layers to separate and drain the lower aqueous (apple juice) layer into a second separatory funnel.

-

Repeat the extraction of the aqueous layer twice more with 50 mL portions of ethyl acetate.

-

Combine the three ethyl acetate extracts in a 250 mL beaker.

-

Add 15 g of anhydrous sodium sulfate to the combined ethyl acetate extracts and let it stand for at least 30 minutes, swirling occasionally.

-

Decant the dried ethyl acetate extract into a round-bottom flask.

-

Evaporate the ethyl acetate extract to a small volume (approximately 25 mL) using a rotary evaporator at a temperature not exceeding 40°C.

-

Quantitatively transfer the concentrated extract to a 15 mL graduated tube and further concentrate to near dryness under a gentle stream of nitrogen.

-

Dissolve the residue in a known volume (e.g., 500 µL) of acidified water (pH 4 with acetic acid) or mobile phase for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines the determination of this compound concentration using reversed-phase HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a pump, injector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a UV detector.

-

Mobile Phase: A mixture of water and acetonitrile (e.g., 95:5 v/v) or water and tetrahydrofuran. The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Injection Volume: 20 - 50 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

Detector Wavelength: 276 nm.

Procedure:

-

Prepare a series of this compound standard solutions of known concentrations in the mobile phase or acidified water.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions to generate a calibration curve.

-

Inject the extracted sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Experimental Workflow

The overall workflow for the analysis of this compound in apple juice is depicted below.

Caption: Workflow for this compound analysis in apple juice.

Conclusion

This technical guide provides a comprehensive summary of the chemical and physical properties of this compound, its toxicological mechanisms, and detailed protocols for its analysis. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development, aiding in a deeper understanding of this mycotoxin and facilitating its accurate detection and quantification. Adherence to standardized analytical methods is critical for ensuring food safety and for advancing research into the biological effects of this compound.

References

- 1. This compound induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The mycotoxin this compound induces intra- and intermolecular protein crosslinks in vitro involving cysteine, lysine, and histidine side chains, and alpha-amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Patulin's Disruption of Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patulin, a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Byssochlamys, is a common contaminant of fruits and fruit-based products, particularly apples.[1][2] Its presence in the food chain raises significant health concerns due to its cytotoxic, genotoxic, and immunotoxic effects.[3][4] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its toxicity, focusing on its impact on key cellular signaling pathways. Understanding these intricate interactions is crucial for risk assessment, the development of potential therapeutic interventions, and the formulation of strategies to mitigate its harmful effects.

This document summarizes the current scientific understanding of this compound's mechanism of action, presenting quantitative data in a structured format, detailing relevant experimental protocols, and providing visual representations of the affected signaling cascades.

Core Mechanisms of this compound-Induced Cellular Toxicity

This compound's toxicity is multifaceted, primarily stemming from its ability to induce oxidative stress, trigger apoptosis, disrupt cell cycle progression, and modulate critical signaling pathways. These effects are often interconnected, creating a complex network of cellular responses to this compound exposure.

Induction of Oxidative Stress and the Nrf2 Pathway

A primary mechanism of this compound-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[5] this compound has been shown to increase intracellular ROS levels in various cell lines, including human embryonic kidney (HEK293) and human colon carcinoma (HCT116) cells. This oxidative insult can damage cellular macromolecules such as DNA, proteins, and lipids.

The cellular defense against oxidative stress involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds like this compound can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of cytoprotective enzymes.

Interestingly, this compound has been found to activate the Nrf2 signaling pathway. This activation is, in part, mediated by a decrease in the expression of microRNA-144 (miR-144), which is a negative regulator of Nrf2. The subsequent upregulation of Nrf2 target genes represents a cellular attempt to counteract the this compound-induced oxidative damage.

Apoptosis Induction: The Mitochondrial and Endoplasmic Reticulum Stress Pathways

This compound is a potent inducer of apoptosis, or programmed cell death, through the activation of both the intrinsic (mitochondrial) and the endoplasmic reticulum (ER) stress-mediated pathways.

Mitochondrial Pathway: this compound exposure leads to a drop in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspases, particularly caspase-3 and caspase-9. This cascade of events is a hallmark of the mitochondrial pathway of apoptosis. The pro-apoptotic proteins Bax and Bak play a crucial role in this process, as cells deficient in these proteins show resistance to this compound-induced apoptosis.

Endoplasmic Reticulum (ER) Stress Pathway: this compound also triggers ER stress, characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. This leads to the activation of the unfolded protein response (UPR), evidenced by the upregulation of ER stress markers such as GRP78 and GADD34, the splicing of XBP1 mRNA, and an increase in the pro-apoptotic transcription factor CHOP. The induction of ER stress by this compound is dependent on the generation of ROS.

Cell Cycle Arrest

This compound can interfere with the normal progression of the cell cycle, leading to cell cycle arrest at different phases. In porcine intestinal epithelial cells, this compound has been shown to induce G2/M phase arrest. In murine skin cells, topical application of this compound resulted in a significant arrest in the G1 and S phases. This cell cycle disruption is often associated with DNA damage and the modulation of key cell cycle regulatory proteins. For instance, this compound treatment has been shown to cause an overexpression of p53 and p21/WAF1, proteins that are critical for inducing cell cycle arrest in response to DNA damage.

Modulation of MAPK and PI3K/Akt Signaling Pathways

This compound can also influence crucial cellular signaling pathways that regulate cell proliferation, survival, and death, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

MAPK Pathway: this compound exposure has been shown to activate several components of the MAPK pathway, including p38 kinase, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). The activation of the p38 kinase signaling pathway, in particular, has been demonstrated to contribute significantly to this compound-induced cell death.

PI3K/Akt Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound's effect on this pathway appears to be dependent on glucose availability. In normal glucose conditions, this compound can increase the activation of PI3K and the phosphorylation of Akt. Conversely, in high glucose conditions, this compound leads to a decrease in PI3K and phosphorylated Akt levels. In porcine intestinal epithelial cells, this compound was found to downregulate the PI3K-Akt signaling pathway, contributing to cell cycle arrest and apoptosis.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound on different cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Exposure Time (h) | IC50 Value (µM) | Reference |

| HK-2 | 24 | 15.34 | |

| HK-2 | 48 | 8.21 | |

| SK-N-SH | 24 | 21.01 | |

| SK-N-SH | 48 | 13.52 | |

| HeLa | 24 | ~2 | |

| SW-48 | 24 | ~2 | |

| MRC-5 | 24 | >4 |

Table 2: Effects of this compound on Cellular Parameters

| Cell Line | This compound Concentration | Parameter | Observed Effect | Reference |

| HCT116 | 24h treatment | ROS Generation | ~3.6-fold increase | |

| HEK293 | 24h treatment | ROS Generation | ~2.7-fold increase | |

| DBTRG-05MG | 10-60 µM | Cell Viability | Concentration-dependent decrease | |

| DBTRG-05MG | 10 and 20 µM | Intracellular ROS | Increase | |

| DBTRG-05MG | 10 and 20 µM | Reduced Glutathione (GSH) | Depletion | |

| Swiss Albino Mice (skin) | 160 µ g/animal (24-72h) | Apoptosis | 2.8 to 10-fold increase | |

| Swiss Albino Mice (skin) | 160 µ g/animal (24-72h) | p21/WAF1 expression | 3.6 to 3.9-fold increase | |

| Swiss Albino Mice (skin) | 160 µ g/animal (24-72h) | Bax expression | 1.3 to 2.6-fold increase | |

| Swiss Albino Mice (skin) | 160 µ g/animal (24-72h) | p53 expression | 2.8 to 3.9-fold increase |

Experimental Protocols

This section provides a detailed methodology for key experiments commonly used to investigate the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24 or 48 hours).

-

MTT Incubation: After treatment, add MTT solution (e.g., 5 mg/mL stock solution) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is a powerful technique to analyze apoptosis and cell cycle distribution.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining):

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest by trypsinization and wash with phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining):

-

Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Caption: this compound-induced oxidative stress and Nrf2 pathway activation.

Caption: this compound-induced apoptosis via mitochondrial and ER stress pathways.

Caption: Modulation of MAPK and PI3K/Akt signaling pathways by this compound.

Conclusion

This compound exerts its toxic effects on cells through a complex interplay of mechanisms, including the induction of oxidative stress, the activation of apoptotic pathways, disruption of the cell cycle, and the modulation of key signaling cascades like the MAPK and PI3K/Akt pathways. The research highlighted in this guide underscores the potent bioactivity of this mycotoxin and provides a foundation for further investigation into its toxicological profile. A thorough understanding of these cellular and molecular interactions is paramount for developing effective strategies to minimize human exposure and mitigate the adverse health effects associated with this compound contamination. Future research should continue to unravel the intricate details of these pathways and explore potential protective agents and therapeutic targets.

References

- 1. [PDF] this compound induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway. | Semantic Scholar [semanticscholar.org]

- 2. Toxicological effects of this compound mycotoxin on the mammalian system: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Induction of oxidative stress response by the mycotoxin this compound in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Effects of Patulin in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patulin, a mycotoxin produced by various species of Penicillium, Aspergillus, and Byssochlamys, is a common contaminant of fruits and fruit-based products, particularly apples. This guide provides a comprehensive overview of the toxicological effects of this compound in mammalian cells, focusing on its mechanisms of cytotoxicity, genotoxicity, induction of oxidative stress, and apoptosis. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and understanding of this compound-induced cellular damage. Furthermore, signaling pathways implicated in this compound toxicity are visualized to provide a clear conceptual framework for its mode of action.

Introduction

This compound (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) is a secondary metabolite that poses a significant health risk to consumers. Its presence in the food chain necessitates a thorough understanding of its toxicological profile at the cellular and molecular level. This document serves as a technical resource for professionals engaged in toxicology research and drug development, offering a consolidated repository of data and methodologies for studying the effects of this compound.

Cytotoxicity of this compound

This compound exhibits significant cytotoxic effects across a range of mammalian cell lines. The primary mechanism of its cytotoxicity is believed to be its ability to form covalent adducts with sulfhydryl groups of proteins and glutathione (GSH), leading to enzyme inhibition and disruption of cellular homeostasis. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of cytotoxicity.

Table 1: IC50 Values of this compound in Various Mammalian Cell Lines

| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |

| HEK293 | Human Embryonic Kidney | 24 | 15 | [1] |

| HCT116 | Human Colon Carcinoma | 24 | 20 | [1] |

| SH-SY5Y | Human Neuroblastoma | 24 | 2.01 | [2] |

| SH-SY5Y | Human Neuroblastoma | 48 | 1.5 | [2] |

| SH-SY5Y | Human Neuroblastoma | 24 | 0.5 (500 nM) | [3] |

Genotoxicity and DNA Damage

This compound is recognized as a genotoxic agent, capable of inducing DNA damage, which can lead to mutations and chromosomal aberrations. The comet assay, or single-cell gel electrophoresis, is a widely used method to quantify DNA strand breaks.

Table 2: Quantitative Analysis of this compound-Induced DNA Damage

| Cell/Tissue Type | This compound Concentration/Dose | Parameter Measured | Result | Reference |

| Mouse Skin Cells | 160 µ g/animal (topical) | Olive Tail Moment | 34-63% increase | |

| Mouse Hippocampus | 3.75 mg/kg (i.p.) | Damage Index | Increase from 36.2 to 127.5 | |

| Mouse Liver | 3.75 mg/kg (i.p.) | Damage Index | Increase from 44.3 to 138.4 | |

| Mouse Kidneys | 3.75 mg/kg (i.p.) | Damage Index | Increase from 31.5 to 99 | |

| HepG2 Cells | Lower concentrations in GSH-depleted cells | DNA Migration | Significant increase |

Oxidative Stress

A primary mechanism underlying this compound's toxicity is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and depletion of cellular antioxidants.

Table 3: this compound-Induced Oxidative Stress Markers

| Cell/Tissue Type | This compound Concentration/Dose | Parameter Measured | Result | Reference |

| SH-SY5Y Cells | 50-500 nM | SOD and Catalase Levels | Decrease | |

| SH-SY5Y Cells | 50-500 nM | ROS and Lipid Peroxidation | Increase | |

| Mouse Hippocampus | 3.75 mg/kg (i.p.) | GSH Content | Decrease from 46.9 to 18.4 nmol/mg protein | |

| Mouse Hippocampus | 3.75 mg/kg (i.p.) | TBARS Level | Increase from 5.8 to 20.3 MDA equivalents/mg protein | |

| HepG2 Cells | Not specified | Intracellular ROS | Increase | |

| HepG2 Cells | Not specified | GSH Levels | Depletion | |

| AC16 Cells | 24 h treatment | ROS and LDH Levels | Increase | |

| AC16 Cells | 24 h treatment | SOD Activity | Decrease |

Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in mammalian cells. This process is tightly regulated by a cascade of molecular events, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Table 4: Quantitative Assessment of this compound-Induced Apoptosis

| Cell Line | This compound Concentration | Parameter Measured | Result | Reference |

| Mouse Skin Cells | 160 µ g/animal (topical) | Apoptosis (Annexin V/PI) | 2.8-10 fold increase | |

| HCT116 & HEK293 | Dose-dependent | Caspase-3 Activation | Increase | |

| Caco-2 Cells | 30 µM | Low and High Caspase Positive Cells | Induction | |

| Mouse Skin Cells | 160 µ g/animal (topical) | Bax Expression | 1.3-2.6 fold increase | |

| Mouse Skin Cells | 160 µ g/animal (topical) | p53 Expression | 2.8-3.9 fold increase | |

| Mouse Skin Cells | 160 µ g/animal (topical) | p21/WAF1 Expression | 3.6-3.9 fold increase |

Signaling Pathways in this compound Toxicity

This compound-induced cellular damage is mediated by complex signaling networks. Key pathways include the generation of ROS leading to endoplasmic reticulum (ER) stress and the activation of mitogen-activated protein kinase (MAPK) pathways, specifically p38 and JNK.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells (e.g., HEK293) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same solvent concentration used for this compound). Incubate for the desired time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Genotoxicity Assessment: Alkaline Comet Assay

Principle: The comet assay is a sensitive method for the detection of DNA strand breaks in individual cells. Under alkaline conditions, cells are lysed to form nucleoids containing supercoiled DNA. During electrophoresis, broken DNA fragments migrate out of the nucleoid, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation: Treat cells with this compound as described for the cytotoxicity assay. After incubation, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated slide (with 1% normal melting point agarose). Cover with a coverslip and allow the agarose to solidify at 4°C for 10 minutes.

-

Lysis: Remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C in the dark.

-

Alkaline Unwinding: Immerse the slides in a horizontal electrophoresis tank containing freshly prepared, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

-

Neutralization: Gently wash the slides three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5) at room temperature.

-

Staining: Stain the slides with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

-

Data Analysis: Capture images and analyze at least 50-100 comets per sample using specialized software to quantify parameters such as tail length, tail intensity, and olive tail moment.

Apoptosis Assessment: Annexin V/Propidium Iodide Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as desired. Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protein Expression Analysis: Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing the membrane with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-phospho-p38) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 6. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

References

An In-depth Technical Guide on the Genotoxicity and Mutagenicity of Patulin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Patulin (PAT) is a mycotoxin produced by several fungal species, commonly contaminating apples and apple-derived products.[1][2] Initially explored for its antibiotic properties, its toxicity soon became apparent, leading to its classification as a significant food contaminant.[1][3] While the International Agency for Research on Cancer (IARC) classifies this compound in Group 3 ("not classifiable as to its carcinogenicity to humans") due to limited data, numerous studies have demonstrated its genotoxic potential in mammalian systems.[3] This guide provides a comprehensive technical overview of the genotoxicity and mutagenicity of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying molecular mechanisms. The primary mechanism of this compound-induced genotoxicity is attributed to the induction of oxidative stress and its high reactivity with cellular thiols, particularly glutathione (GSH). This leads to DNA damage, chromosomal aberrations, and cell cycle disruption.

Mutagenicity Profile

The mutagenicity of this compound shows a clear divergence between bacterial and eukaryotic systems.

Bacterial Reverse Mutation Assay (Ames Test)

This compound consistently tests negative in the Ames test across various strains of Salmonella typhimurium. This suggests that this compound does not induce point mutations by base-pair substitution or frameshift mechanisms in these bacterial systems.

Eukaryotic Systems

In contrast to bacterial assays, some studies have reported mutagenic activity in eukaryotic microorganisms like Saccharomyces cerevisiae and Bacillus subtilis. This discrepancy indicates that the metabolic and cellular environment of eukaryotic cells is critical for observing this compound's mutagenic effects.

Genotoxicity Profile: In Vitro and In Vivo Evidence

This compound is a potent genotoxic agent in mammalian cells, demonstrating both clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) properties.

Chromosomal Aberrations (CA)

This compound is a potent inducer of chromatid-type aberrations, including gaps and breaks, in various mammalian cell lines. Its clastogenic activity is typically observed in a narrow dose range, with higher concentrations leading to significant cytotoxicity. The clastogenic effects are often mitigated by the presence of S9 mix, suggesting metabolic detoxification, or by antioxidants like ascorbic acid.

Table 1: this compound-Induced Chromosomal Aberrations in V79 Chinese Hamster Cells

| Concentration | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Up to 1 µM | V79 | Induces chromatid and isochromatid aberrations. Higher concentrations are cytotoxic. | |

| Not specified | V79-E | Potent inducer of chromatid-type aberrations. Activity is lost with the addition of S9 mix. |

| Not specified | CHO | Induces chromosome and chromatid gaps and breaks. | |

Experimental Protocol: Chromosomal Aberration Assay in V79 Cells

-

Cell Culture: Wild-type V79 Chinese hamster cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

This compound Treatment: Cells are seeded and allowed to attach. They are then exposed to various concentrations of this compound (e.g., 0.1 µM to 1 µM) for a defined period, typically 3 hours. A solvent control (e.g., DMSO) is run in parallel.

-

Metaphase Arrest: To arrest cells in metaphase, a mitotic inhibitor such as colchicine (e.g., final concentration of 0.6 µg/ml) is added to the culture medium for the final 2-3 hours of incubation.

-

Harvesting and Slide Preparation: Cells are harvested by trypsinization, treated with a hypotonic solution (e.g., 0.075 M KCl), and fixed in a methanol:acetic acid (3:1) solution. The cell suspension is then dropped onto clean, cold glass slides and air-dried.

-

Staining and Analysis: Slides are stained with a solution like Giemsa (e.g., 4% in phosphate buffer). At least 100 metaphase spreads per concentration are scored under a microscope for chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges. The mitotic index (MI) is also calculated to assess cytotoxicity.

Micronucleus (MN) Induction

This compound consistently induces the formation of micronuclei in a dose-dependent manner in various mammalian cells, including human lymphocytes and Chinese hamster V79 cells. Studies using CREST staining (which detects kinetochores) have shown that this compound induces both CREST-positive and CREST-negative micronuclei. This indicates that this compound has both aneugenic (causing whole chromosome loss) and clastogenic (causing acentric chromosome fragments) potential.

Table 2: this compound-Induced Micronuclei Formation

| Concentration | Cell Line / System | Key Findings | Reference |

|---|---|---|---|

| 2.5, 5.0, 7.5 µM | Human Lymphocytes | Dose-dependent increase in micronucleated cells; 3.6-fold increase at the highest dose. | |

| Not specified | V79 Cells | Induces both CREST-positive (aneugenic) and CREST-negative (clastogenic) micronuclei. |

| Not specified | Bone Marrow (Mice) | In vivo induction of micronucleus formation. | |

Experimental Protocol: Cytokinesis-Block Micronucleus (CBMN) Assay in Human Lymphocytes

-

Blood Culture: Whole blood is collected from healthy donors. Lymphocytes are stimulated to divide using a mitogen like phytohemagglutinin (PHA) and cultured for approximately 44 hours.

-

This compound Treatment: this compound is added at various concentrations (e.g., 2.5, 5.0, 7.5 µM) for the remaining culture period (e.g., 24-28 hours).

-

Cytokinesis Block: Cytochalasin B (e.g., final concentration of 6 µg/ml) is added after 44 hours of culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

-

Harvesting and Slide Preparation: After a total culture time of ~72 hours, cells are harvested, subjected to hypotonic treatment, and fixed. The cell suspension is then dropped onto slides.

-